molecular formula C20H41Br B12393418 1-Bromoeicosane-d41

1-Bromoeicosane-d41

Cat. No.: B12393418
M. Wt: 402.7 g/mol
InChI Key: CZASMUMJSKOHFJ-PSVBKMRNSA-N
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Description

1-Bromoeicosane-d41 is a deuterium-labeled compound with the molecular formula CD3(CD2)19Br. It is a stable isotope-labeled version of 1-Bromoeicosane, where hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications .

Preparation Methods

1-Bromoeicosane-d41 can be synthesized through various methods. One common synthetic route involves the bromination of eicosane-d41, a deuterium-labeled eicosane. The reaction typically uses bromine (Br2) or hydrogen bromide (HBr) as the brominating agents under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and isotopic labeling efficiency .

Chemical Reactions Analysis

1-Bromoeicosane-d41 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromoeicosane-d41 is primarily related to its role as a stable isotope-labeled compound. In biological systems, deuterium-labeled compounds exhibit similar chemical behavior to their hydrogen counterparts but with slight differences in reaction kinetics and metabolic pathways. This allows researchers to trace and study the fate of the labeled compound in various biochemical processes .

Comparison with Similar Compounds

1-Bromoeicosane-d41 can be compared with other deuterium-labeled brominated alkanes, such as:

The uniqueness of this compound lies in its longer carbon chain, which provides distinct physical and chemical properties, making it suitable for specific research applications.

Properties

Molecular Formula

C20H41Br

Molecular Weight

402.7 g/mol

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-hentetracontadeuterioicosane

InChI

InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2

InChI Key

CZASMUMJSKOHFJ-PSVBKMRNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCBr

Origin of Product

United States

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